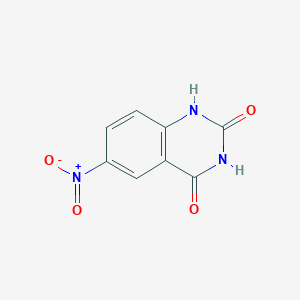

2,4-Dihydroxy-6-nitroquinazoline

Overview

Description

2,4-Dihydroxy-6-nitroquinazoline (CAS: 32618-85-2) is a nitro-substituted quinazoline derivative characterized by hydroxyl groups at positions 2 and 4 and a nitro group at position 4. This compound is commercially available with a purity of 95% (MFCD07437915) and is utilized in biochemical and pharmacological research due to its structural versatility . The quinazoline core is known for its pharmacological relevance, including antitumor and antimicrobial activities, which are modulated by substituents like nitro groups that influence electronic properties and binding interactions .

Preparation Methods

Chemical Properties

- Molecular Formula : C₈H₅N₃O₄

- Molecular Weight : 207.14 g/mol

- CAS Number : 32618-85-2

- Melting Point : Approximately 330-331 °C (decomposes) when dissolved in acetic acid.

Preparation Methods

Nitration of Quinazoline Derivatives

One of the primary methods for synthesizing 2,4-dihydroxy-6-nitroquinazoline involves the nitration of quinazoline derivatives. The process typically uses fuming nitric acid in concentrated sulfuric acid to introduce a nitro group at the 6-position of the quinazoline ring.

- Reagents : Fuming nitric acid, concentrated sulfuric acid

- Reaction Conditions : Controlled temperature to prevent excessive nitration

- Expected Products : The reaction yields 6-nitroquinazoline, which can subsequently be hydroxylated to form the desired compound.

Hydroxylation Reactions

Following the nitration process, hydroxylation is performed to introduce hydroxyl groups at the 2 and 4 positions of the quinazoline ring. This can be achieved through various methods, including:

- Reagents : Sodium hydroxide or potassium hydroxide in an aqueous medium

- Conditions : Heating under reflux for several hours

- Mechanism : Nucleophilic substitution at the appropriate positions on the quinazoline ring.

Solid-Phase Synthesis

Recent advancements in solid-phase synthesis (SPS) have allowed for more efficient production of heterocyclic compounds like this compound. This method utilizes resin-bound amino acid amides as starting materials.

- Procedure :

- Attach amino acid amides to a resin.

- Perform a series of reactions to build up the desired structure.

- Cleave the final product from the resin to obtain pure compound.

This method enhances yield and simplifies purification processes.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Nitration | Direct introduction of nitro group | Requires careful control of reaction conditions |

| Hydroxylation | Simple and straightforward | May require multiple steps |

| Solid-phase synthesis | High efficiency and yield | Requires specialized equipment and reagents |

Research Findings

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial properties against various pathogens.

- Antitumor effects demonstrated in specific cancer cell lines.

The structural components contribute to its ability to interact with biological targets, making it a candidate for further pharmacological studies.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-6-nitroquinazoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different quinazoline derivatives.

Substitution: The hydroxy groups can participate in substitution reactions, leading to the formation of various substituted quinazolines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include various substituted quinazolines, which can have different functional groups replacing the hydroxy or nitro groups .

Scientific Research Applications

Pharmacological Applications

1. Antihypertensive Effects

One of the most notable applications of 2,4-dihydroxy-6-nitroquinazoline is its effectiveness as an antihypertensive agent. Studies have shown that this compound can significantly reduce blood pressure in hypertensive subjects. For instance, tests conducted on renal hypertensive dogs indicated that as little as 0.06 mg/kg of the compound lowered blood pressure from 180/100 mm Hg to 160/100 mm Hg .

| Dosage (mg/kg) | Blood Pressure Before (mm Hg) | Blood Pressure After (mm Hg) |

|---|---|---|

| 0.06 | 180/100 | 160/100 |

2. Antiviral Activity

Recent research has highlighted the potential antiviral properties of quinazoline derivatives, including this compound. A series of studies focused on synthesizing derivatives that exhibit high activity against coronaviruses, suggesting that modifications to the quinazoline structure can enhance efficacy against viral infections such as MERS-CoV .

3. Inhibition of Shikimate Dehydrogenase

In silico studies have identified this compound as a promising inhibitor of shikimate dehydrogenase, an enzyme crucial for the biosynthesis of aromatic compounds in plants and microorganisms. This inhibition has implications for developing novel antibiotics and herbicides .

Agricultural Applications

1. Herbicidal Properties

The inhibition of shikimate dehydrogenase also positions this compound as a candidate for herbicide development. By targeting this enzyme, it is possible to create herbicides that selectively inhibit weed growth while minimizing damage to crops .

Case Studies

Case Study 1: Antihypertensive Activity

A study published in a patent document detailed the administration of various quinazoline derivatives in hypertensive canine models. The results demonstrated a dose-dependent reduction in blood pressure, reinforcing the therapeutic potential of this compound in managing hypertension .

Case Study 2: Antiviral Screening

In a recent screening for antiviral agents against MERS-CoV, several derivatives of quinazolines were synthesized and tested. The compound exhibited significant inhibitory effects at low concentrations without cytotoxicity, indicating its potential for further development as an antiviral medication .

Mechanism of Action

The primary mechanism of action of 2,4-Dihydroxy-6-nitroquinazoline involves the inhibition of shikimate dehydrogenase. This enzyme catalyzes the conversion of 3-dehydroshikimate to shikimate, a crucial step in the shikimate pathway. The compound acts as a non-competitive inhibitor, reducing the enzyme’s activity by decreasing the maximum reaction rate (Vmax) without affecting the substrate affinity (KM) . This inhibition disrupts the biosynthesis of aromatic amino acids, leading to various physiological effects in plants .

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

Key Observations :

- Nitro Group Reactivity: The nitro group in 2,4-Dihydroxy-6-nitroquinazoline enhances electrophilic character, facilitating nucleophilic substitution reactions compared to amino or imidazole substituents in compounds like 57 and 58 .

- Synthetic Flexibility : Derivatives with halogen (e.g., Cl at position 7) or heterocyclic (e.g., imidazole) groups require multi-step reactions, while nitro-substituted compounds often involve direct nitration .

Physicochemical Properties

Substituents influence solubility, melting points, and spectroscopic profiles:

- Melting Points : The 6-nitro derivative 14 (related to the target compound) has a higher melting point (~250°C) due to strong intermolecular hydrogen bonding from hydroxyl groups, whereas acetoxy derivatives (e.g., 55 , 56 ) exhibit lower melting points (~200°C) .

- NMR Signatures : The target compound’s hydroxyl protons resonate downfield (δ 10–12 ppm in DMSO-d₆), while imidazole protons in 58 appear as distinct singlets (δ 7.5–8.5 ppm) .

Biological Activity

2,4-Dihydroxy-6-nitroquinazoline (NQD) is a compound of significant interest in biochemical and pharmaceutical research due to its diverse biological activities. This article explores its mechanisms of action, effects on various biological systems, and potential applications in medicine and agriculture.

Target Enzyme: Shikimate Dehydrogenase (SDH)

NQD primarily inhibits the enzyme shikimate dehydrogenase (SDH), which is crucial in the shikimate pathway responsible for the biosynthesis of aromatic amino acids in plants. The compound acts as a non-competitive inhibitor, meaning it binds to a site on SDH distinct from the active site, reducing the maximum rate of reaction (Vmax) without affecting the enzyme's affinity for its substrate (Michaelis constant, KM) .

Biochemical Pathways Affected

The inhibition of SDH by NQD disrupts the conversion of 3-dehydroshikimate to shikimate, leading to downstream effects on plant growth and metabolism. Notably, studies have shown that NQD reduces root length in soybean and maize while increasing total protein content and certain amino acids .

Plant Studies

In vivo experiments have demonstrated that NQD significantly impacts plant morphology and growth:

- Root Length Reduction : In both soybean and maize, root lengths decreased upon treatment with NQD, indicating a potential herbicidal effect.

- Protein Content Increase : The total protein content in treated plants increased, suggesting an alteration in metabolic pathways due to SDH inhibition.

Cellular Effects

Beyond plants, NQD has been studied for its effects on various cell types:

- Cancer Cell Inhibition : Preliminary research indicates that NQD may inhibit the growth of certain cancer cell lines, pointing to its potential as an anticancer agent. However, further studies are required to elucidate its efficacy and mechanism in human cells .

Research Applications

NQD has several applications across different fields:

- Agricultural Research : Its role as an inhibitor of SDH makes it a candidate for developing new herbicides targeting the shikimate pathway.

- Pharmaceutical Development : The compound is being explored for its potential therapeutic applications, particularly in cancer treatment due to its ability to inhibit cell proliferation .

- Synthetic Chemistry : NQD serves as a building block for synthesizing other quinazoline derivatives with possible pharmaceutical applications .

Comparative Analysis

To better understand the uniqueness of NQD compared to similar compounds, a comparison table is provided below:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound (NQD) | Hydroxy and nitro groups at specific positions | Inhibits SDH; potential anticancer activity |

| 6-Nitroquinazoline-2,4-diol | Similar structure but different functional groups | Less effective as an SDH inhibitor |

| 2,4-Diamino-6-nitroquinazoline | Contains amino groups instead of hydroxy groups | Different biological activity profile |

Case Study 1: Herbicidal Effects on Soybean

A study investigated the effects of NQD on soybean plants. Results showed a significant reduction in root length by 30% compared to control groups. Additionally, total protein content increased by 15%, indicating stress responses activated by SDH inhibition.

Case Study 2: Anticancer Potential

In vitro studies assessed the impact of NQD on human cancer cell lines. Preliminary results indicated that NQD reduced cell viability by 40% at concentrations of 50 µM after 48 hours of exposure. Further research is needed to explore its mechanism and efficacy against various cancer types .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-Dihydroxy-6-nitroquinazoline?

- Methodological Answer : A common approach involves nitro group reduction and cyclization. For example, 6-nitroquinazoline derivatives can be synthesized by refluxing precursors with stannous chloride (SnCl₂) in anhydrous ethanol, followed by neutralization and crystallization (e.g., 54% yield via SnCl₂ reduction ). Alternative routes may use catalytic hydrogenation or microwave-assisted synthesis to optimize reaction time and purity. Post-synthesis, purification via water-ethanol recrystallization is recommended to isolate the compound as a light-yellow powder .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Analyze aromatic protons (δ 6.5–8.5 ppm) and hydroxyl groups (broad signals at δ 10–12 ppm) in DMSO-d₆ .

- LC-MS : Confirm molecular weight (e.g., m/z 253.2 for C₈H₅N₃O₅) and fragmentation patterns to verify nitro and hydroxy substituents .

- X-ray crystallography : Resolve crystal structure and hydrogen-bonding networks, critical for understanding stability and polymorphism .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Use nitrile gloves and chemical-resistant suits to prevent dermal exposure. Conduct reactions in a fume hood to avoid inhalation of nitro compound vapors. Quench residual SnCl₂ with saturated NaHCO₃ during workup to minimize toxic byproducts .

Advanced Research Questions

Q. How can the reduction of the nitro group be optimized to improve yield and purity?

- Methodological Answer : Compare SnCl₂ in ethanol (54% yield ) with catalytic transfer hydrogenation using Pd/C and ammonium formate. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). For eco-friendly alternatives, test ZnO nanoparticles as catalysts, which enhance selectivity for nitro-to-amine conversion under mild conditions .

Q. How to resolve contradictions in solubility data across studies?

- Methodological Answer : Solubility discrepancies may arise from crystallinity or solvent polarity. For example, DMSO enhances solubility due to strong hydrogen-bond acceptance, while ethanol/water mixtures precipitate the compound. Characterize polymorphs via DSC and PXRD to correlate solubility with crystal forms .

Q. What strategies are effective for studying its biological activity?

- Methodological Answer :

- In vitro assays : Screen against kinase targets (e.g., EGFR) using fluorescence polarization. Use IC₅₀ values to compare potency with analogs like 6-chloro-4-(2-fluorophenyl)quinazoline derivatives .

- SAR studies : Modify the nitro or hydroxy groups to assess impact on bioactivity. For instance, replacing the nitro group with cyano may reduce toxicity while retaining inhibitory effects .

Q. How can computational methods predict interactions with biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., PDB: 1M17). Validate predictions with MD simulations (GROMACS) to assess binding stability. Correlate computed binding energies (ΔG) with experimental IC₅₀ values to refine models .

Properties

IUPAC Name |

6-nitro-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-7-5-3-4(11(14)15)1-2-6(5)9-8(13)10-7/h1-3H,(H2,9,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJZVXRMXVNSIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355721 | |

| Record name | 2,4-Dihydroxy-6-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32618-85-2 | |

| Record name | 6-Nitro-2,4(1H,3H)-quinazolinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32618-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydroxy-6-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.